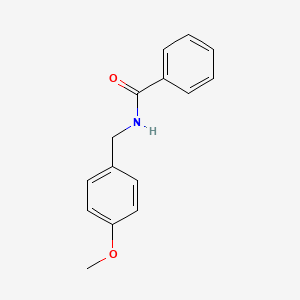

N-(4-methoxybenzyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-18-14-9-7-12(8-10-14)11-16-15(17)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPRGYYWYHOYPOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Carbon-Nitrogen and Carbon-Carbon Bond Formation

The construction of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds are fundamental processes in organic synthesis, enabling the assembly of complex molecules from simpler precursors. For a molecule like N-(4-methoxybenzyl)benzamide, these transformations are key for creating the core amide linkage and for introducing structural diversity. Modern cross-coupling reactions, such as the Chan-Lam and Suzuki-Miyaura couplings, offer powerful and versatile methods for achieving these bond formations under relatively mild conditions.

The Chan-Lam coupling is a copper-catalyzed cross-coupling reaction used to form aryl carbon-heteroatom bonds, most notably C-N and C-O bonds. wikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of an aryl boronic acid with an amine or alcohol and can be conducted at room temperature in the presence of air, offering a practical advantage over some air-sensitive palladium-catalyzed methods. wikipedia.orgalfa-chemistry.com The reaction is generally promoted by a copper(II) source, such as copper(II) acetate, and often requires a base. organic-chemistry.org

The mechanism is thought to proceed through a copper(III) intermediate. This intermediate is formed from the aryl boronic acid and the amine, coordinated to the copper center, which then undergoes reductive elimination to yield the desired N-arylated product and a copper(I) species. wikipedia.org

In the context of synthesizing this compound and its analogues, the Chan-Lam coupling provides a direct method for forming the crucial N-benzyl bond or for N-arylation of related amide structures. For instance, research on the synthesis of N-aryl indazole amines demonstrates the effectiveness of copper-mediated C-N bond formation using arylboronic acids and nitrogen-based nucleophiles. asianpubs.org While direct synthesis of the target compound using this method is not extensively detailed, the synthesis of a related fluorinated analogue, 4-Fluoro-N-(4-methoxybenzyl)benzamide, lists the Chan-Lam coupling as a key reaction for forming the carbon-nitrogen bond. smolecule.com

Research has demonstrated the coupling of various amines with arylboronic acids under Chan-Lam conditions. These studies provide a blueprint for how N-(4-methoxybenzyl)amine could be coupled with phenylboronic acid, or how benzamide (B126) could be coupled with a (4-methoxybenzyl)boronic acid derivative.

Table 1: Representative Chan-Lam Coupling Conditions for C-N Bond Formation

| Catalyst | Base/Additive | Solvent | Temperature | Reactants | Product Type | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Cu(OAc)₂ | Pyridine/Molecular Sieves | CH₂Cl₂ | Room Temp | Arylboronic Acid, Amine | N-Aryl Amine | Good | asianpubs.org |

| Cu(OAc)₂ | 2,6-Lutidine/Myristic Acid | Toluene | 100°C | Phenylboronic Acid, Aniline | Diarylamine | Good | organic-chemistry.org |

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, primarily used for the formation of C-C bonds. nih.govrsc.org This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide or triflate. nih.gov Its widespread use stems from its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability and low toxicity of the required reagents. nih.gov

While the classic Suzuki-Miyaura reaction builds C-C bonds, related palladium-catalyzed systems, such as the Buchwald-Hartwig amination, are used for C-N bond formation. nih.govsnnu.edu.cn This latter reaction can couple amines with aryl halides or esters. A notable study details the synthesis of N-(4-methoxyphenyl)benzamide, a structural isomer of the target compound, via the coupling of phenyl benzoate (B1203000) with 4-methoxyaniline, demonstrating the applicability of this type of catalysis for forming the amide C-N bond. nih.gov The reaction proceeded in high yield at a relatively low temperature. nih.gov

Furthermore, the Suzuki-Miyaura reaction is a powerful tool for modifying the aromatic rings of this compound. For example, if a halogen atom were present on either the benzoyl or the benzyl (B1604629) portion of the molecule, it could be coupled with a variety of aryl, heteroaryl, or alkyl boronic acids to introduce new substituents. This strategy is widely employed in medicinal chemistry for creating libraries of structurally diverse compounds for biological screening. nih.govmdpi.com Studies on the arylation of indazole scaffolds and other ortho-substituted anilines showcase the robustness of this method in coupling complex substrates. nih.govrsc.org

Table 2: Representative Palladium-Catalyzed Coupling Conditions

| Reaction Type | Catalyst/Precatalyst | Base | Solvent | Temperature | Reactants | Yield | Reference |

|---|---|---|---|---|---|---|---|

| C-N Coupling (Buchwald-Hartwig Type) | (η³-1-tBu-indenyl)Pd(SIPr)(Cl) | Cs₂CO₃ | THF/H₂O | 40°C | Phenyl benzoate, 4-Methoxyaniline | 91% | nih.gov |

| C-C Coupling (Suzuki-Miyaura) | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 110°C | 7-Bromo-1H-indazole derivative, (4-Methoxyphenyl)boronic acid | 71% | rsc.org |

| C-C Coupling (Suzuki-Miyaura) | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100°C | 2-Bromoaniline, Phenylboronic acid | Good | nih.gov |

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of N-(4-methoxybenzyl)benzamide by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. In a typical deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum of the N-(4-methoxybenzyl) moiety exhibits characteristic signals. nih.gov The two aromatic protons on the 4-methoxybenzyl ring adjacent to the CH₂ group typically appear as a doublet around δ 7.17 ppm, while the two protons adjacent to the methoxy (B1213986) group resonate as a doublet near δ 6.83 ppm. nih.gov The methylene (B1212753) (CH₂) protons linking the benzyl (B1604629) group to the amide nitrogen are observed as a doublet at approximately δ 4.32 ppm, and the methoxy (OCH₃) protons present as a sharp singlet around δ 3.77 ppm. nih.gov The amide proton (NH) signal is typically a broad singlet. nih.gov The protons of the unsubstituted benzoyl ring would be expected in the δ 7-8 ppm region.

| Proton Assignment | Expected Chemical Shift (δ) ppm | Multiplicity |

| Benzoyl Aromatic H | ~7.4-7.8 | Multiplet |

| Methoxybenzyl Aromatic H (ortho to CH₂) | ~7.2 | Doublet |

| Methoxybenzyl Aromatic H (ortho to OCH₃) | ~6.8 | Doublet |

| Amide NH | ~6.1 | Singlet (broad) |

| Methylene CH₂ | ~4.3-4.6 | Doublet |

| Methoxy OCH₃ | ~3.8 | Singlet |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The carbonyl carbon (C=O) of the amide group is typically found significantly downfield, around δ 167-173 ppm. nih.govbeilstein-journals.org The carbon atoms of the two aromatic rings resonate in the δ 114-159 ppm range. nih.govbeilstein-journals.org Specifically, the carbons of the methoxy-substituted ring appear around δ 158.9 (C-OCH₃), δ 129.1 (C-CH₂), δ 129.1 (aromatic CH), and δ 114.0 (aromatic CH). nih.gov The methylene carbon (CH₂) signal is observed near δ 43.6 ppm, and the methoxy carbon (OCH₃) resonates around δ 55.3 ppm. nih.govbeilstein-journals.org

| Carbon Assignment | Expected Chemical Shift (δ) ppm |

| Amide Carbonyl (C=O) | ~167-173 |

| Methoxybenzyl C-OCH₃ | ~159 |

| Aromatic C (unsubstituted & substituted) | ~114-138 |

| Methoxy (OCH₃) | ~55 |

| Methylene (CH₂) | ~44 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups within the this compound molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The spectrum is characterized by several key absorption bands. A prominent band observed in the region of 1638-1650 cm⁻¹ corresponds to the stretching vibration of the amide carbonyl group (C=O), often referred to as the Amide I band. nih.govvulcanchem.com The N-H stretching vibration of the secondary amide appears as a distinct band around 3302 cm⁻¹. nih.gov Other notable signals include C-H stretching vibrations for the aromatic rings and the aliphatic methylene and methoxy groups, as well as the characteristic C-O stretching of the aryl ether at approximately 1250 cm⁻¹.

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Reference(s) |

| N-H Stretch | Secondary Amide | ~3302 | nih.gov |

| C=O Stretch (Amide I) | Amide Carbonyl | ~1638-1650 | nih.govvulcanchem.com |

| N-H Bend (Amide II) | Secondary Amide | ~1540 | |

| C-O Stretch | Aryl Ether | ~1250 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. This method provides a precise measurement of the molecule's mass-to-charge ratio (m/z), confirming its molecular formula as C₁₅H₁₅NO₂. uni.lu The monoisotopic mass of the compound is 241.11028 Da. uni.lu High-resolution mass spectrometry (HRMS) can further validate the structure by identifying characteristic fragmentation patterns that arise from the cleavage of specific bonds within the molecule upon ionization.

Predicted mass spectrometry data for various adducts of the compound are summarized below.

| Adduct | Formula | Predicted m/z | Reference |

| [M+H]⁺ | [C₁₅H₁₆NO₂]⁺ | 242.11756 | uni.lu |

| [M+Na]⁺ | [C₁₅H₁₅NO₂Na]⁺ | 264.09950 | uni.lu |

| [M-H]⁻ | [C₁₅H₁₄NO₂]⁻ | 240.10300 | uni.lu |

| [M]⁺ | [C₁₅H₁₅NO₂]⁺ | 241.10973 | uni.lu |

X-ray Crystallography for Solid-State Molecular Architecture and Crystal Packing Analysis

Single-crystal X-ray crystallography is the definitive technique for elucidating the precise three-dimensional arrangement of atoms and molecules in the solid state. This method would provide unambiguous data on bond lengths, bond angles, and torsional angles of this compound, confirming its molecular conformation.

A crystallographic analysis would yield the following key parameters:

| Crystallographic Data | Information Provided |

| Crystal System | The symmetry class of the crystal (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry elements of the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the basic repeating unit of the crystal. |

| Bond Lengths & Angles | Precise measurements of the distances and angles between atoms. |

| Torsion Angles | Description of the conformation around rotatable bonds. |

| Hydrogen Bond Geometry | Details of intermolecular N-H···O=C and other weak interactions. |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies of Electronic Structure and Conformation

Density Functional Theory (DFT) is a powerful quantum mechanical method used to analyze the electronic characteristics and geometry of molecules. For N-(4-methoxybenzyl)benzamide and its analogs, DFT calculations have been pivotal in elucidating their structural and electronic properties.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that determine a molecule's reactivity. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of chemical stability and reactivity. A smaller gap suggests higher reactivity and the potential for intramolecular charge transfer.

For a closely related derivative, N-(4-methoxybenzyl)-6-nitrobenzo- researchgate.net-dioxole-5-carboxamide (MDC), DFT calculations revealed a HOMO-LUMO energy gap of 3.54 eV. researchgate.net This value suggests that the molecule is reactive and can act as an electrophile, which is a desirable trait for facilitating interactions with biological macromolecules. researchgate.net Studies on other benzamide (B126) derivatives confirm that such analyses are standard for evaluating chemical stability and reactivity. eurjchem.comopenaccesspub.org

Table 1: Frontier Molecular Orbital Energy Gap for a Derivative of this compound This table presents data for a closely related compound as a reference for the parent structure's expected properties.

| Compound | Method | HOMO-LUMO Energy Gap (eV) | Source |

|---|---|---|---|

| N-(4-methoxybenzyl)-6-nitrobenzo- researchgate.net-dioxole-5-carboxamide | DFT | 3.54 | researchgate.net |

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution on a molecule's surface. It identifies regions that are electron-rich (nucleophilic, negative potential) and electron-poor (electrophilic, positive potential), which are crucial for understanding non-covalent interactions like hydrogen bonding.

For this compound, DFT calculations and Hirshfeld surface analysis show a polar nature localized in the methoxy (B1213986) group and the amide linkage, which are key sites for hydrogen bonding. iucr.org The MEP scale for this molecule ranges from -0.0875 atomic units (a.u.), indicating electron-rich regions (e.g., around the carbonyl oxygen), to +0.1219 a.u., indicating electron-poor regions (e.g., around the amide hydrogen). iucr.org In related benzamide structures, the carbonyl oxygen and amide hydrogen are consistently identified as the primary centers for directing crystal growth through N-H···O interactions. jst.go.jp For instance, in a bromo-substituted analog, the electrostatic potential values for the carbonyl oxygen and amide hydrogen were found to be -39.4 kcal/mol and +53.2 kcal/mol, respectively. jst.go.jp

Table 2: Electrostatic Potential Data for this compound and a Related Analog

| Compound / Region | Potential Value | Unit | Significance | Source |

|---|---|---|---|---|

| This compound (Max) | +0.1219 | a.u. | Electron-poor (electrophilic) | iucr.org |

| This compound (Min) | -0.0875 | a.u. | Electron-rich (nucleophilic) | iucr.org |

| 3-bromo-N-(4-methoxyphenyl)benzamide (Amide H) | +53.2 | kcal/mol | Hydrogen bond donor site | jst.go.jp |

| 3-bromo-N-(4-methoxyphenyl)benzamide (Carbonyl O) | -39.4 | kcal/mol | Hydrogen bond acceptor site | jst.go.jp |

The biological activity of a molecule is highly dependent on its three-dimensional conformation. DFT calculations can predict the most stable conformations by analyzing the potential energy surface as a function of torsional (dihedral) angles. For this compound, a key conformational feature is the relative orientation of its two aryl rings.

A study combining X-ray crystallography and DFT calculations found that the two phenyl rings in this compound are tilted with respect to each other by 67.4° in the solid crystal state. iucr.org The corresponding DFT calculation for an isolated molecule predicted a very similar angle of 66.8°. iucr.org The energy of the conformation found in the crystal is only slightly higher (2.5 kJ mol⁻¹) than the calculated minimum energy conformation, indicating that crystal packing forces induce minor, low-energy changes to achieve more favorable intermolecular interactions like hydrogen bonding and π-stacking. iucr.org

Table 3: Conformational Data for this compound

| Parameter | Value (X-ray Crystal) | Value (DFT Calculation) | Source |

|---|---|---|---|

| Phenyl Ring Tilt Angle | 67.4° | 66.8° | iucr.org |

| Conformational Energy Difference | - | 2.5 kJ mol⁻¹ | iucr.org |

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that correlates the chemical structure of a series of compounds with their biological activity. jchemlett.com By generating mathematical models, QSAR can predict the activity of new or untested compounds, thereby guiding the optimization of lead candidates in drug discovery. jchemlett.com

While no specific QSAR model for this compound itself was identified, 3D-QSAR models have been successfully constructed for analogous benzamide series, such as delta opioid receptor agonists. nih.gov These models use molecular field analysis (CoMFA) to provide key insights into the structure-activity relationships, helping to guide the design of novel analogs with improved binding affinity. nih.gov The successful application of QSAR to related benzamides demonstrates its utility for predicting the biological activity of new derivatives based on the this compound scaffold. jchemlett.comnih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations provide a detailed view of the physical movements of atoms and molecules over time. In drug discovery, MD is used to assess the stability of a ligand-protein complex, confirming that the binding pose predicted by molecular docking is maintained in a dynamic, solvated environment. pensoft.net Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are used to evaluate the stability of the complex and the flexibility of its components. pensoft.net

MD simulations have been performed on several derivatives of this compound to validate their interaction with biological targets. For example, an imidazole-based derivative was studied in complex with ABL1 kinase using a 5-nanosecond simulation to confirm its binding mode. nih.gov Similarly, indole-based benzamides targeting the estrogen receptor alpha were subjected to 100-nanosecond simulations to confirm the stability of the docked complexes. pensoft.net These studies illustrate a standard computational workflow where MD simulations are used to refine and validate the binding hypotheses generated from docking for this compound derivatives.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is widely used to screen virtual compound libraries and to understand the molecular basis of a ligand's activity by predicting its binding affinity (docking score) and interactions with key amino acid residues.

While specific docking studies on the parent this compound are not detailed in the literature, numerous derivatives have been docked against a variety of therapeutic targets, showcasing the scaffold's versatility. These studies reveal how modifications to the parent structure can tune its binding to different proteins. For instance, derivatives have shown potential inhibitory activity against targets implicated in cancer and coagulation.

Table 4: Molecular Docking Results for Derivatives of this compound This table summarizes docking studies on various derivatives to illustrate the potential of the core scaffold.

| Derivative Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Source |

|---|---|---|---|

| (E)-N-cinnamoyl-4-methoxybenzamide | Matrix Metalloproteinase-2 (MMP-2) | -8.35 | researchgate.net |

| (E)-N-cinnamoyl-4-methoxybenzamide | Matrix Metalloproteinase-1 (MMP-1) | -8.07 | researchgate.net |

| N-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide | Human Coagulation Factor Xa (hfXa) | Not specified, but favorable interactions noted | nih.gov |

| Indole-based benzamide derivatives | Estrogen Receptor Alpha (ER-α) | Not specified, but stable complexes confirmed | pensoft.net |

Intermolecular Interaction Analysis

The study of intermolecular interactions is crucial for understanding the solid-state structure and properties of molecular crystals. For this compound and its analogs, computational and theoretical methods, including Density Functional Theory (DFT) calculations and Hirshfeld surface analysis, provide deep insights into the non-covalent forces that govern crystal packing. These forces primarily include hydrogen bonding and π-stacking interactions.

Hydrogen Bonding

In the crystal structures of benzamide derivatives, intermolecular hydrogen bonds are fundamental in dictating the molecular assembly. In analogs of this compound, the amide N–H group typically acts as a hydrogen-bond donor, while the carbonyl oxygen (C=O) serves as an acceptor.

For instance, in the crystal structure of 2-Chloro-N-(4-methoxyphenyl)benzamide, intermolecular N—H⋯O hydrogen bonds form C(4) chains. iucr.org These chains are further augmented by weak C—H⋯O interactions, creating an R(6) ring motif. iucr.org This cooperative network of hydrogen bonds organizes the molecules into columns, which are then linked by other contacts to form a three-dimensional network. iucr.org Similarly, a study on two brominated isomers of N-(4-methoxyphenyl)benzamide revealed the presence of N–H–O and C–H–O interactions as significant contributors to the crystal growth. jst.go.jp

A comparative study of N-(4-methoxyphenyl)benzamide (MOP) and N-[4-(trifluoromethyl)phenyl]benzamide (TFMP) using DFT calculations showed that conformational changes from the gas phase to the crystal structure result in more favorable environments for N—H⋯O hydrogen bonding. iucr.org

Pi-Stacking Interactions

Pi-stacking (π–π) interactions between the aromatic rings are another significant stabilizing force in the crystal packing of these compounds. The presence of two phenyl rings in this compound provides ample opportunity for such interactions.

In the related compound N-(4-Hydroxy-3-methoxybenzyl)benzamide, a partially overlapped arrangement between parallel hydroxymethoxybenzene rings is observed. nih.gov The face-to-face distance between these rings was found to be 3.531 (16) Å, which is indicative of weak π–π stacking. nih.govresearchgate.net In other derivatives, C–H⋯π interactions also play a role in stabilizing the crystal structure, linking adjacent molecular columns. iucr.orgjst.go.jp The π-stacking interaction involving the electron-donating 4-methoxyphenyl (B3050149) group has been noted as a crucial factor in controlling stereoselectivity in certain reactions, highlighting its importance in stabilizing transition states. mdpi.com

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. The analysis maps properties onto the surface, such as the normalized contact distance (dnorm), which highlights regions involved in significant intermolecular contacts.

The table below summarizes the findings from Hirshfeld surface analysis on a related benzamide derivative, illustrating the relative importance of different intermolecular contacts.

| Intermolecular Contact Type | Contribution to Hirshfeld Surface | Key Features |

| H⋯O/O⋯H | 30.5% | Appears as a pair of spikes in the fingerprint plot; crucial for hydrogen bonding. nih.goviucr.org |

| H⋯H | 29.0% | Appears as widely dispersed points due to the high hydrogen content of the molecule. nih.goviucr.org |

| H⋯C/C⋯H | 28.2% | Shows as characteristic wings on the fingerprint plot, indicating C-H···π interactions. nih.goviucr.org |

Data from a study on N-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide, a structurally related compound. nih.goviucr.org

Structure Activity Relationship Sar Studies in N 4 Methoxybenzyl Benzamide Derivatives

Impact of Substituent Modifications on Bioactivity Profiles

The biological activity of N-(4-methoxybenzyl)benzamide derivatives is highly sensitive to the nature and position of substituents on both the benzoyl and the N-benzyl rings. Modifications can dramatically alter a compound's efficacy and its target specificity.

The methoxy (B1213986) (-OCH3) group itself is a critical pharmacophore. Studies on benzamide-isoquinoline derivatives revealed that adding a methoxy group to the para-position of the benzamide (B126) phenyl ring significantly enhanced selectivity for the sigma-2 (σ2) receptor over the σ1 receptor. researchgate.net This electron-donating group is often associated with increased bioactivity. In one study, benzamide derivatives with methoxy groups showed greater antiproliferative effects than their non-substituted counterparts. Similarly, replacing the methoxy group with a hydroxyl (-OH) group can also be beneficial. A comprehensive SAR study on N-benzylbenzamide derivatives as tyrosinase inhibitors found that hydroxyl groups were key to potent inhibition. researchgate.net For instance, N-(2,4-dihydroxybenzyl)-3,5-dihydroxybenzamide was identified as a powerful tyrosinase inhibitor. tandfonline.com

Beyond the methoxy group, other substitutions play a crucial role:

Halogens: The introduction of chlorine atoms can influence activity. For example, 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide was found to be an inhibitor of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), enzymes implicated in cancer and other diseases. nih.gov

Bulky Groups: Adding larger, lipophilic groups can enhance potency without increasing cytotoxicity. One study showed that incorporating a bulky adamantyl moiety into N-benzyl benzamide derivatives led to a 40-fold increase in tyrosinase inhibitory activity compared to the standard, kojic acid. tandfonline.com

Heterocyclic Moieties: Incorporating rings containing atoms other than carbon, such as pyrazole (B372694) or benzotriazole (B28993), can introduce new interactions with biological targets. ontosight.ai For example, N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-benzylbenzamide is noted for its potential anticancer activity, where the benzotriazole part may mimic adenine (B156593) in the ATP-binding pockets of kinases.

Rational Design Principles for Optimizing Pharmacological Properties

The development of this compound derivatives has moved beyond simple trial-and-error, now relying on rational design principles to create molecules with specific, enhanced properties. A primary goal is to improve the interaction between the compound and its biological target, such as an enzyme's active site.

One key strategy is scaffold hybridization , which involves merging the N-benzylbenzamide core with other known pharmacophores. For instance, combining a salicylamide (B354443) scaffold with sulfonamide derivatives was used to design novel tubulin polymerization inhibitors. nih.gov This approach led to compounds with potent antiproliferative activity. Similarly, researchers designed dual inhibitors for soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ) by identifying that the N-benzylbenzamide structure fits a merged pharmacophore for both targets. acs.org

Another principle is the modification of physicochemical properties . The methoxy group on the this compound structure influences electron density, solubility, and the potential for intermolecular interactions. By altering or replacing this group, chemists can fine-tune a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. For example, replacing o-methoxy groups with hydroxyl groups was a key step in creating potent salicylamide derivatives with excellent yields. nih.gov

Structure-based design , often aided by computational modeling, is also crucial. Docking analyses help researchers visualize how a molecule fits into a target's binding pocket. This was used to understand how a novel N-benzylbenzamide-based allosteric inhibitor binds to a "Y-pocket" on Aurora kinase A, a cancer target. nih.gov This insight provides a roadmap for designing even more potent inhibitors. Furthermore, designing prodrugs by "caging" essential functional groups, like a phenolic hydroxyl, with bioorthogonal chemical groups represents an advanced strategy to reduce cytotoxicity until the drug reaches its target. acs.org

Comparative Analysis with Structurally Related Benzamides and Their Bioactivity

The this compound scaffold demonstrates distinct advantages and differences when compared to other benzamide-containing compounds. Its bioactivity is often shaped by the unique combination of the benzamide core and the N-benzyl moiety.

In the field of enzyme inhibition , N-benzylbenzamide derivatives have shown significant potential. A series of these compounds were developed as potent tyrosinase inhibitors by modifying the enone linkage in chalcones to a more stable amide bond. researchgate.nettandfonline.com This structural change resulted in a compound, N-(2,4-dihydroxybenzyl)-3,5-dihydroxybenzamide, that was eight times more potent than the well-known inhibitor kojic acid. researchgate.net Another study focused on sulfamoyl-benzamide derivatives as inhibitors for h-NTPDases, which are involved in conditions like thrombosis and cancer. nih.gov The results highlighted the efficacy of derivatives containing the N-(4-methoxyphenyl) group.

As anticancer agents , N-benzylbenzamide derivatives have been designed as potent tubulin polymerization inhibitors, binding to the colchicine (B1669291) site. researchgate.net One study identified a derivative, compound 20b , with IC₅₀ values in the low nanomolar range (12 to 27 nM) against several cancer cell lines. researchgate.net When compared to other benzamide structures, the N-benzyl group is often critical for this high potency. For example, in a study of dual sEH/PPARγ modulators, the ortho-trifluoromethylbenzyl substitution was found to be important for both inhibitory activity and metabolic stability. acs.org

The tables below provide comparative data on the bioactivity of various benzamide derivatives, illustrating the impact of different structural motifs.

Table 1: Inhibitory Activity of Benzamide Derivatives Against h-NTPDases

| Compound | Target Enzyme | Inhibitory Concentration (IC₅₀) in µM | Reference |

|---|---|---|---|

| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i) | h-NTPDase1 | 2.88 ± 0.13 | nih.gov |

| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i) | h-NTPDase3 | 0.72 ± 0.11 | nih.gov |

| N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide (3f) | h-NTPDase2 | Sub-micromolar | nih.gov |

| 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide (3j) | h-NTPDase2 | Sub-micromolar | nih.gov |

| 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (2d) | h-NTPDase8 | 0.28 ± 0.07 | nih.gov |

Table 2: Antiproliferative Activity of N-Benzylbenzamide Tubulin Inhibitors

| Compound | Cell Line | Inhibitory Concentration (IC₅₀) in nM | Reference |

|---|---|---|---|

| Parent Drug 1 | HepG2 | 14.4 | acs.org |

| H22 | 16.2 | acs.org | |

| K562 | 15.8 | acs.org | |

| Parent Drug 2 | HepG2 | 20.3 | acs.org |

| H22 | 18.5 | acs.org | |

| K562 | 18.9 | acs.org | |

| Prodrug 2b (Caged version of Drug 2) | HepG2 | 3980.0 | acs.org |

| H22 | 3560.0 | acs.org | |

| K562 | 3240.0 | acs.org |

Mechanistic Investigations of Biological Activities Pre Clinical and in Vitro Focus

Enzyme Modulation and Inhibition Mechanisms in Pre-clinical Models

The interaction of N-(4-methoxybenzyl)benzamide derivatives with various enzymes has been a subject of significant research, revealing a profile of inhibitory activity against several key enzymatic targets implicated in disease.

While the core structure of this compound is of interest in pigmentation research, direct inhibition of tyrosinase, the primary enzyme in melanin (B1238610) synthesis, is not its main mechanism of action. A study on the related compound, 2,6-dimethoxy-N-(4-methoxyphenyl)benzamide (DMPB), revealed that it did not have a direct inhibitory effect on tyrosinase. nih.gov Instead, its depigmenting activity is attributed to a different part of the melanin production pathway. nih.gov DMPB was found to accelerate the transformation of dopachrome (B613829) into 5,6-dihydroxyindole-2-carboxylic acid (DHICA) in the presence of dopachrome tautomerase. nih.gov Furthermore, treatment with DMPB increased the intracellular levels of dopachrome tautomerase in melan-a cells. nih.gov This suggests that the pigment-lightening effects of this related benzamide (B126) are likely due to a biased production of DHICA-eumelanin, which is lighter in color, through the activation of dopachrome tautomerase rather than by inhibiting tyrosinase directly. nih.gov

Derivatives of this compound have been identified as inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), a family of ectoenzymes that regulate extracellular nucleotide signaling and are involved in pathological conditions like thrombosis and cancer. rsc.orgresearchgate.net

Several sulfamoyl-benzamide derivatives incorporating the N-(4-methoxyphenyl)benzamide scaffold have demonstrated inhibitory activity against various h-NTPDase isoforms. For instance, compounds such as N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide and 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide were found to reduce the activity of h-NTPDase2 with IC50 values in the sub-micromolar range. researchgate.netrsc.org The inhibitory effect of the latter compound on h-NTPDase2 is partly attributed to its methoxy (B1213986) group. rsc.org

Inhibition of h-NTPDase Isoforms by this compound Derivatives

| Compound | Target Isoform | Inhibitory Concentration (IC50) |

|---|---|---|

| N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide (3f) | h-NTPDase2 | Sub-micromolar |

| 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide (3j) | h-NTPDase2 | 0.29 ± 0.07 µM |

The benzamide pharmacophore is a key feature in the design of inhibitors for various enzymes, including carbonic anhydrases (CAs) and acetylcholinesterase (AChE). tubitak.gov.tr A series of novel benzenesulfonamides incorporating an N-(4-methoxyphenyl)benzamide moiety, specifically N-(1-(4-Methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamides, have demonstrated significant inhibitory potential against human carbonic anhydrase isoforms I and II (hCA I and hCA II) and AChE at nanomolar concentrations. tubitak.gov.trtubitak.gov.trnih.gov

The inhibitory activities (Ki) for these compounds were found to be in the nanomolar range, highlighting their potency. tubitak.gov.trnih.gov These findings suggest that the N-(4-methoxyphenyl)benzamide scaffold can be effectively utilized to develop potent inhibitors for these clinically relevant enzymes. tubitak.gov.trbohrium.com

Inhibitory Potency (Ki) of N-(4-methoxyphenyl)benzamide Derivatives

| Enzyme Target | Ki Value Range (nM) |

|---|---|

| Human Carbonic Anhydrase I (hCA I) | 4.07 ± 0.38 – 29.70 ± 3.18 nM |

| Human Carbonic Anhydrase II (hCA II) | 10.68 ± 0.98 – 37.16 ± 7.55 nM |

| Acetylcholinesterase (AChE) | 8.91 ± 1.65 – 34.02 ± 5.90 nM |

The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell signaling, and its dysregulation is a hallmark of many cancers. acs.orgjapsonline.com While direct inhibition of EGFR by this compound itself is not extensively documented, related chemical structures have been investigated as EGFR inhibitors. For example, a series of 4-anilinoquinazoline (B1210976) derivatives featuring a benzamide moiety at the C6 position have been synthesized and evaluated as potent EGFR inhibitors. japsonline.com The signaling pathways of growth factors are complex, and heterodimerization between receptors like IGF1R and EGFR can lead to therapeutic resistance, making dual-target inhibitors a subject of interest. nih.gov

The versatile structure of this compound allows its derivatives to be explored as inhibitors of other enzymes. Besides the aforementioned targets, research has pointed towards thioredoxin reductase as another potential enzyme target for benzamide derivatives. As noted previously (Section 6.1.1), the related compound 2,6-dimethoxy-N-(4-methoxyphenyl)benzamide was found to activate dopachrome tautomerase, demonstrating that this class of compounds can modulate enzyme activity in addition to inhibiting it. nih.gov

Cellular Antiproliferative Effects in In Vitro Cancer Models

Derivatives of this compound have shown notable antiproliferative effects against various human cancer cell lines in vitro. These studies highlight the potential of this chemical scaffold in the development of new anticancer agents.

Research has demonstrated that N-(4-methoxyphenyl)benzamide derivatives can induce cytotoxicity in several cancer cell lines. For instance, preliminary studies have suggested that the parent compound may inhibit the proliferation of cell lines such as the MCF-7 breast adenocarcinoma line. The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.

More specifically, a series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives were synthesized and evaluated for their anti-proliferative activity. semanticscholar.orgresearchgate.net These compounds were tested against human ovarian cancer (A2780) and colon cancer (HCT-116) cell lines. semanticscholar.org One of the most potent compounds from this series, which featured a para-fluorophenyl substitution, exhibited significant growth inhibition. semanticscholar.org Further mechanistic studies on this compound in human pancreatic carcinoma (MIA PaCa-2) cells revealed it induced G2/M phase cell cycle arrest and apoptosis. researchgate.net

Antiproliferative Activity of Benzamide Derivatives in Cancer Cell Lines

| Compound Derivative | Cell Line | Cancer Type | Activity (GI50) |

|---|---|---|---|

| 5-chloro-2-methoxy-N-(4-(N-(4-fluorophenyl)sulfamoyl)phenyl)benzamide (4j) | A2780 | Ovarian Cancer | 29.1 µM |

| HCT-116 | Colon Cancer | 39.3 µM |

Antimicrobial and Antifungal Action Mechanisms

Research has also explored the potential of this compound derivatives as antimicrobial and antifungal agents. A series of novel 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides demonstrated a broad spectrum of activity. tandfonline.com These compounds were effective against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes, as well as Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa. tandfonline.com

Anti-inflammatory Pathway Modulation

The benzamide scaffold is recognized for its potential in modulating inflammatory pathways. smolecule.com N-substituted benzamides have been shown to possess anti-inflammatory properties, with studies pointing towards the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, and its inhibition is a major target for anti-inflammatory drug development. Other research on related benzamide structures suggests a mechanism involving the direct inhibition of enzymes that participate in the inflammatory cascade. evitachem.comsmolecule.com

Glucokinase Activation Research

Derivatives of benzamide have been investigated as potential therapeutic agents for type 2 diabetes through their ability to activate the enzyme glucokinase (GK). ijbpas.comwisdomlib.org Glucokinase plays a crucial role in glucose homeostasis by catalyzing the phosphorylation of glucose, which promotes insulin (B600854) secretion from pancreatic β-cells and stimulates glycogen (B147801) synthesis in the liver. nih.gov

Molecular docking studies have revealed that benzamide derivatives can act as glucokinase activators by binding to an allosteric site on the enzyme, distinct from the glucose-binding site. ijbpas.com This binding, often involving hydrogen bond interactions with amino acid residues such as Arginine 63 (Arg63), induces a conformational change in the enzyme that enhances its catalytic activity. ijbpas.com By allosterically activating GK, these compounds can help lower blood glucose levels, making them an interesting area of research for new diabetes therapies. nih.gov

Investigations into Antitubercular Mechanisms

The benzamide chemical scaffold has been identified as a promising starting point for the development of new drugs against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. jst.go.jpresearchgate.net Several distinct mechanisms of action have been proposed for different benzamide-related compounds.

One proposed mechanism involves the disruption of the proton motive force across the bacterial cell membrane. nih.gov Certain salicylanilides, which share structural similarities with benzamides, are thought to act as proton shuttles, dissipating the essential proton gradient that Mtb uses to generate ATP, thereby killing the bacterium. nih.gov

Another line of investigation has identified specific Mtb enzymes as potential targets. Research on amidinourea compounds pointed to the inhibition of phosphopantetheinyl transferase (PptT), an essential enzyme for the biosynthesis of critical lipids and virulence factors in Mtb. acs.org Other studies have implicated different targets; for example, some hexahydroquinolin-2-yl benzamide derivatives have been studied for their potential to inhibit DNA gyrase, an enzyme necessary for bacterial DNA replication. researchgate.net The diversity of these potential targets highlights the versatility of the benzamide structure in designing novel antitubercular agents. acs.org

Nucleic Acid Interaction Studies (e.g., DNA Binding)

Detailed research into the DNA binding properties of N-(4-methoxybenzyl)amide derivatives has been conducted to understand their mechanism of action at a molecular level. Spectroscopic and computational methods have been employed to elucidate the nature and strength of these interactions.

Research Findings from a Closely Related Analogue

A study on a series of fatty acid amides, including N-(4-methoxybenzyl)undec-10-enamide, investigated their ability to bind to ctDNA. nih.gov This compound shares the core N-(4-methoxybenzyl)amide structure, with the primary difference being the substitution of the benzoyl group with an undecenoyl fatty acid chain.

Spectroscopic Analysis:

Molecular Docking Studies:

To further understand the binding at a molecular level, in silico molecular docking simulations were performed. These computational studies model the interaction between the compound and a DNA molecule, predicting the preferred binding mode and estimating the binding energy. For N-(4-methoxybenzyl)undec-10-enamide, docking simulations were carried out to visualize its interaction with the DNA double helix. nih.gov

The binding free energy change (ΔG) for the complex formed between the compound and DNA was calculated from these simulations. This value provides a quantitative measure of the binding affinity. The study also compared this computationally derived binding energy with values obtained from experimental fluorescence data to provide a more comprehensive picture of the interaction. nih.gov

The following table summarizes the key findings from the molecular docking analysis of N-(4-methoxybenzyl)undec-10-enamide with ctDNA. nih.gov

| Compound | Binding Free Energy (ΔG) (kcal/mol) |

| N-(4-methoxybenzyl)undec-10-enamide | -5.21 |

| Data derived from molecular docking simulations. |

These findings for a close structural analogue suggest that molecules containing the N-(4-methoxybenzyl)amide scaffold are capable of interacting with DNA. The negative binding free energy indicates a spontaneous binding process. However, it is crucial to reiterate that these results are not for this compound itself, and further experimental studies are required to determine the specific nucleic acid interaction profile of this exact compound.

Applications in Chemical Sciences and Materials Research

Role as a Synthetic Intermediate and Building Block for Complex Organic Molecules

N-(4-methoxybenzyl)benzamide and its derivatives serve as crucial building blocks in the intricate field of organic synthesis. mdpi.com Their utility stems from the reactivity of the benzamide (B126) and methoxybenzyl moieties, which allows for the construction of more complex molecular architectures. The presence of the methoxy (B1213986) group on the phenyl ring enhances the electron density of the aromatic system, facilitating electrophilic aromatic substitution reactions. mdpi.com Furthermore, the amide linkage can be involved in various coupling reactions, enabling the extension of the molecular structure. mdpi.com

The compound is a key precursor in the synthesis of N-heterocyclic amines, a class of compounds with significant importance in medicinal chemistry and drug discovery due to their presence in many bioactive molecules and natural products. mdpi.com Research has demonstrated the synthesis of various complex molecules starting from or incorporating the this compound scaffold. For instance, it has been used in the preparation of fatty acid amides with potential antimicrobial properties. nih.gov

The versatility of this compound as a synthetic intermediate is highlighted by its role in multi-step synthetic sequences. For example, it can be a starting point for creating larger, more functionalized molecules with potential applications in pharmaceuticals and agrochemicals. ontosight.ailookchem.com The 4-methoxybenzyl (PMB) group is a well-known protecting group for amines in organic synthesis, and its cleavage from nitrogen-containing compounds, including derivatives of this compound, is a critical step in many synthetic routes. soton.ac.uk

The following table summarizes some of the complex organic molecules synthesized using this compound or its close derivatives as a key intermediate.

| Resulting Compound Class | Synthetic Application | Reference |

| Fatty Acid Amides | Synthesis of N-(4-methoxybenzyl)undec-10-enamide and N-(4-methoxybenzyl)oleamide with potential antimicrobial activity. | nih.gov |

| N-Heterocyclic Amines | Precursor for the preparation of functionalized N-heterocyclic amines, which are valuable in drug discovery. | mdpi.com |

| Biologically Active β-lactams | The 4-methoxybenzyl group, a key feature of the molecule, is used as a protecting group in the synthesis of these compounds. | soton.ac.uk |

| Benzotriazinones | 2-Amino-N-(4-benzyl)benzamide, a related compound, is used to synthesize N-(Benzyl)-1,2,3-benzotriazin-4(3H)-one. |

Development of Advanced Materials (e.g., Polymers, Coatings)

The application of this compound and its derivatives extends into the realm of materials science, particularly in the development of advanced materials such as polymers and coatings. Benzamide derivatives, in general, are recognized for their potential use in creating new materials like polymers and dyes due to their unique chemical properties. ontosight.ai

While direct large-scale polymerization of this compound is not widely documented, its structural motifs are found in various specialty polymers. A related compound, N-benzyl-3-methoxy-N-(4-methoxyphenyl)benzamide, is explicitly mentioned for its utility in the development of advanced materials with specific properties, including polymers and coatings. The inherent properties of the benzamide group, such as its rigidity and ability to form hydrogen bonds, can contribute to the thermal stability and mechanical strength of polymeric materials.

The synthesis of aromatic polyamides, also known as aramids, often involves benzamide-containing monomers. These high-performance polymers are known for their exceptional strength and thermal resistance. Although not a primary monomer, the structural characteristics of this compound make it a relevant model for understanding the structure-property relationships in such polymers.

Furthermore, fluorine-containing polymers, which have applications in coatings due to their chemical resistance and low surface energy, have been synthesized using benzamide derivatives. This suggests a potential route for incorporating this compound into functional polymers after suitable modification.

Exploration as Corrosion Inhibitors in Material Protection

The ability of organic molecules to adsorb onto metal surfaces and form a protective layer has led to the investigation of this compound and its analogs as corrosion inhibitors. Research has shown that N-phenyl-benzamide derivatives, including N-(4-methoxyphenyl)benzamide, can effectively inhibit the corrosion of mild steel in acidic environments.

A study demonstrated that the presence of a methoxy (-OCH3) substituent, an electron-releasing group, on the N-phenyl ring enhances the inhibition efficiency of the benzamide derivative. These compounds act as interface corrosion inhibitors, adsorbing onto the metal surface and creating a barrier that slows down the corrosive process. The adsorption of these molecules on the mild steel surface was found to follow the Langmuir adsorption isotherm.

The mechanism of corrosion inhibition involves the interaction of the lone pair of electrons on the nitrogen and oxygen atoms, as well as the π-electrons of the aromatic rings, with the vacant d-orbitals of the iron atoms on the steel surface. This interaction leads to the formation of a stable, protective film.

The following table presents the inhibition efficiencies of some N-Phenyl-benzamide derivatives on mild steel in 1 M HCl.

| Inhibitor | Substituent | Maximum Inhibition Efficiency (%) |

| N-(4-nitrophenyl) benzamide | -NO2 (electron-withdrawing) | 89.56 |

| N-phenylbenzamide | -H | 93.91 |

| N-(4-methoxyphenyl)benzamide | -OCH3 (electron-releasing) | 96.52 |

These findings underscore the potential of this compound and related compounds in the development of effective corrosion protection strategies for various metals and alloys.

Utility in Agrochemical Compound Design and Synthesis

The benzamide scaffold is a common feature in a variety of agrochemicals, including insecticides, herbicides, and fungicides. ontosight.ai Consequently, this compound serves as a valuable template and building block in the design and synthesis of new crop protection agents. mdpi.com

The biological activity of benzamide derivatives makes them promising candidates for the development of novel pesticides. ontosight.ai For example, research has been conducted on the synthesis of new N,N'-substituted benzamide derivatives as potential insect growth regulators. These studies have demonstrated the insecticidal activity of various benzamide compounds against specific pests.

In the area of weed control, benzamide derivatives have been explored for their herbicidal properties. While direct synthesis from this compound may not always be the case, related structures are utilized. For instance, a patent describes a method for preparing a sulfonylphenylurea herbicide safener using 2-methoxybenzoic acid, a compound structurally related to the benzoyl part of this compound. epo.org Herbicide safeners are crucial for protecting crops from the phytotoxic effects of certain herbicides.

Furthermore, the general class of N-[2-(4-pyridinyl)ethyl]benzamide derivatives has been investigated as fungicides, indicating the broad potential of the benzamide core in developing agrochemicals that target various threats to crop yield. google.com The modular nature of this compound allows for systematic modifications to its structure to optimize biological activity against specific agricultural pests and diseases.

Future Research Directions and Emerging Avenues

Integration of Advanced Synthetic Methodologies for N-(4-Methoxybenzyl)benzamide

The synthesis of this compound and related structures has traditionally relied on established amidation reactions. However, future research will increasingly focus on the adoption of more advanced and sustainable synthetic strategies. Methodologies such as flow chemistry are being explored to enable a more sustainable and efficient production of benzamide (B126) derivatives nanobioletters.com. These methods offer advantages like improved reaction control, enhanced safety, and scalability, which are crucial for the transition from laboratory-scale synthesis to industrial production.

Furthermore, the development of novel catalytic systems is a key area of interest. For instance, the use of catalysts like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) has been reported for the synthesis of N-(4-methoxybenzyl)alkenamides, demonstrating a simple and quantitative synthetic method nih.gov. Future work will likely explore an even broader range of catalysts, including biocatalysts and nano-catalysts, to improve yield, reduce reaction times, and minimize waste. The exploration of visible-light-mediated methods also presents a promising avenue for the construction of N-monoalkylated benzamides from readily available starting materials researchgate.net.

Multidisciplinary Approaches in Bioactive Compound Discovery and Design

The discovery of new bioactive compounds based on the this compound scaffold is increasingly dependent on multidisciplinary approaches that merge pharmacology, computational chemistry, and molecular biology. The design of novel benzamide derivatives often involves creating hybrid molecules that combine the benzamide pharmacophore with other known bioactive moieties to target multiple biological pathways. This strategy has been successfully employed in the development of potential treatments for complex diseases like Alzheimer's, where multi-target compounds are highly sought after nih.govmdpi.com.

Structure-activity relationship (SAR) studies will remain a cornerstone of this research, guiding the rational design of more potent and selective molecules nih.govresearchgate.net. By systematically modifying the substituents on the aromatic rings of the this compound structure, researchers can fine-tune the compound's biological activity. For example, SAR studies on N-benzylbenzamide derivatives have led to the identification of potent tubulin polymerization inhibitors for cancer therapy and tyrosinase inhibitors researchgate.netnih.govnih.gov. This integrated approach, combining synthetic chemistry with biological evaluation, is essential for identifying promising lead compounds for further development.

Development of Novel Analytical and Computational Tools for Benzamide Research

The advancement of analytical and computational techniques is set to revolutionize research on benzamides. High-throughput screening (HTS) methods are becoming instrumental in rapidly evaluating large libraries of compounds for biological activity researchgate.net. In parallel, computational tools are playing an increasingly critical role in the drug discovery pipeline.

Molecular docking and modeling studies, for instance, allow researchers to predict the binding interactions between benzamide derivatives and their biological targets, providing insights that can guide the design of more effective compounds nih.govmdpi.comresearchgate.net. These computational approaches help in understanding the binding modes and in silico pharmacokinetic properties, which are crucial for the development of drug candidates nih.gov. Furthermore, computational analysis is being used to explain and predict the antioxidative potential of novel benzamide derivatives nih.govresearchgate.net. The crystallographic and computational analysis of benzamide polymorphs is also providing deeper insights into their solid-state properties wardresearchlab.com. As these computational methods become more sophisticated and accurate, they will further accelerate the pace of discovery in benzamide research.

Expanding Applications in Niche Chemical and Biological Fields

While the core applications of this compound derivatives have been in areas like cancer and neurodegenerative diseases, future research is expected to explore their potential in more niche fields. The inherent biological activity of the benzamide scaffold makes it a promising starting point for developing agents against a variety of targets.

For example, research has shown that N-benzylbenzamide derivatives can act as dual modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ), suggesting potential applications in metabolic syndrome researchgate.net. Other studies have identified N-benzylbenzamides as potent inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production, indicating their potential use in cosmetics and for treating pigmentation disorders nih.gov. Additionally, certain benzamide derivatives have been investigated as potent inhibitors of FtsZ, a key protein in bacterial cell division, opening up avenues for the development of new antibiotics nih.gov. The antimicrobial potential of fatty acid-derived 4-methoxybenzylamides has also been explored nih.gov. As our understanding of biology continues to expand, so too will the range of potential applications for this versatile class of compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.